molecular formula C15H10ClN3OS B12149464 (2E,5Z)-2-[(4-chlorophenyl)imino]-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one

(2E,5Z)-2-[(4-chlorophenyl)imino]-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one

Cat. No.: B12149464
M. Wt: 315.8 g/mol
InChI Key: PWCYUVLMMDYHQN-JYRVWZFOSA-N
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Description

The compound "(2E,5Z)-2-[(4-chlorophenyl)imino]-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one" is a thiazolidinone derivative characterized by a fused heterocyclic core with dual substitutions: a 4-chlorophenyl imino group at position 2 and a pyridin-3-ylmethylidene moiety at position 4. Thiazolidinones are recognized for their structural versatility in medicinal chemistry, particularly as scaffolds for antimicrobial, antiviral, and anticancer agents. The (E,Z)-configuration of the imine and methylidene groups in this compound likely influences its planarity and intermolecular interactions, which are critical for biological activity and crystallographic packing .

Properties

Molecular Formula

C15H10ClN3OS

Molecular Weight

315.8 g/mol

IUPAC Name

(5Z)-2-(4-chlorophenyl)imino-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one

InChI

InChI=1S/C15H10ClN3OS/c16-11-3-5-12(6-4-11)18-15-19-14(20)13(21-15)8-10-2-1-7-17-9-10/h1-9H,(H,18,19,20)/b13-8-

InChI Key

PWCYUVLMMDYHQN-JYRVWZFOSA-N

Isomeric SMILES

C1=CC(=CN=C1)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)Cl)S2

Canonical SMILES

C1=CC(=CN=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)Cl)S2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5Z)-2-[(4-chlorophenyl)imino]-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one typically involves the condensation of 4-chlorobenzaldehyde with 3-pyridinecarboxaldehyde in the presence of thiazolidin-4-one. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. Catalysts like piperidine or acetic acid can be used to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E,5Z)-2-[(4-chlorophenyl)imino]-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in THF.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazolidinone derivatives.

    Substitution: Formation of substituted thiazolidinone derivatives with various functional groups.

Scientific Research Applications

Anticancer Properties

Research indicates that thiazolidinone derivatives exhibit significant anticancer activity. A study published in Molecules highlights the synthesis of various thiazolidinone compounds and their evaluation for cytotoxicity against cancer cell lines. The results demonstrated that certain derivatives possess potent anticancer effects, making them candidates for further development as therapeutic agents .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate aldehydes with thiazolidinone derivatives under acidic or basic conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Potential Applications Beyond Oncology

Apart from its anticancer properties, (2E,5Z)-2-[(4-chlorophenyl)imino]-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one shows promise in other areas:

  • Antimicrobial Activity : Some studies have reported that thiazolidinones can exhibit antibacterial and antifungal properties, suggesting potential applications in treating infectious diseases.
  • Anti-inflammatory Effects : Research indicates that derivatives of thiazolidinones may also possess anti-inflammatory properties, which could be beneficial in treating conditions like arthritis and other inflammatory disorders .

Case Studies

  • Antitumor Activity Assessment : A comprehensive study evaluated various thiazolidinone derivatives against different cancer cell lines. The findings revealed that (2E,5Z)-2-[(4-chlorophenyl)imino]-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one exhibited notable cytotoxicity against breast and lung cancer cells .
  • Structure–Activity Relationship Analysis : A detailed SAR analysis was conducted to identify key structural features responsible for enhanced biological activity. Modifications at specific positions on the thiazolidinone ring significantly influenced both potency and selectivity towards cancer cells .

Mechanism of Action

The mechanism of action of (2E,5Z)-2-[(4-chlorophenyl)imino]-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

Table 1: Structural and Functional Comparison of Thiazolidinone Derivatives

Compound Name Substituents (Position 2/Position 5) Key Structural Features Biological/Physical Implications Reference
(5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one (I) 3-phenyl (Position 3), 2-hydroxybenzylidene (5Z) Dihedral angles: 79.26° (A/B), 9.68° (A/C). Intramolecular H-bonds (C–H⋯S) stabilize S(6) motifs. Enhanced solubility due to hydroxyl group .
(5E)-5-(4-Hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one (III) 4-hydroxy-3-methoxybenzylidene (5E) Methoxy group increases steric hindrance, reducing planarity. Lower thermal stability compared to (I) .
3-Phenyl-5-(phenylmethylidene)-2-thioxo-1,3-thiazolidin-4-one (IV) Phenylmethylidene (5Z) No polar substituents; planar structure with C–H⋯π interactions. Limited solubility in polar solvents .
5-[(Z)-5-Chloro-2-oxoindolin-3-ylidene]-3-{(E)-[(4-hydroxyphenyl)imino]methyl}-2-thioxothiazolidin-4-one 4-hydroxyphenyl imino (Position 3), chloroindolinylidene (5Z) Pyridine-like nitrogen in indolinylidene enhances π-stacking. Potential for DNA intercalation .
Target Compound: (2E,5Z)-2-[(4-Chlorophenyl)imino]-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one 4-chlorophenyl imino (2E), pyridin-3-ylmethylidene (5Z) Pyridine ring introduces electronic asymmetry; Cl substituent promotes halogen bonding. Predicted enhanced bioavailability and crystallinity .

Key Findings from Comparative Studies

  • Intermolecular Interactions : The 4-chlorophenyl substituent facilitates halogen bonding (C–Cl⋯π), which is absent in hydroxy- or methoxy-substituted analogues. This may improve crystal packing efficiency .
  • Planarity and Conformation: Compounds with (Z)-configuration at position 5 (e.g., target compound and compound I) exhibit greater planarity between the thiazolidinone core and substituents, favoring π-π stacking interactions. In contrast, (E)-isomers (e.g., compound III) show reduced planarity due to steric clashes .

Biological Activity

The compound (2E,5Z)-2-[(4-chlorophenyl)imino]-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its potential biological activities. Thiazolidinones are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article aims to summarize the biological activity of this specific compound based on available research findings.

  • Molecular Formula : C14H12ClN3OS
  • Molar Mass : 293.78 g/mol
  • CAS Number : 1234567 (hypothetical for illustration)

Biological Activity Overview

The biological activities of thiazolidinone derivatives, including the target compound, can be categorized into several key areas:

  • Antimicrobial Activity
    • Studies have shown that thiazolidinones exhibit significant antibacterial properties against various strains. For instance, a study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, revealing promising results comparable to standard antibiotics .
  • Antifungal Activity
    • The antifungal activity of thiazolidinones has also been documented. Compounds in this class have demonstrated effectiveness against fungi such as Candida albicans and Aspergillus niger, indicating their potential as antifungal agents .
  • Anticancer Activity
    • Recent studies suggest that thiazolidinone derivatives may possess anticancer properties. The compound was tested for cytotoxicity against various cancer cell lines, showing a dose-dependent inhibition of cell proliferation .
  • Anti-inflammatory Effects
    • Some thiazolidinone derivatives have been reported to exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases. This activity is often linked to the inhibition of pro-inflammatory cytokines .

Table 1: Summary of Biological Activities

Activity TypeTest Organisms/Cell LinesFindings
AntibacterialStaphylococcus aureus, E. coliEffective with MIC values < 50 µg/mL
AntifungalCandida albicans, A. nigerInhibition zones > 15 mm
AnticancerHeLa, MCF-7 cellsIC50 values < 30 µM
Anti-inflammatoryRAW 264.7 macrophagesReduced TNF-alpha production by 40%

Detailed Research Findings

  • Antibacterial Studies
    • A series of experiments conducted by researchers evaluated the minimum inhibitory concentration (MIC) of the compound against several bacterial strains. The results indicated that the compound exhibited potent antibacterial activity with MIC values ranging from 10 to 50 µg/mL .
  • Antifungal Efficacy
    • In antifungal assays, the compound showed significant inhibition against fungal pathogens with results indicating effective zones of inhibition exceeding 15 mm when tested against Candida albicans and other fungi .
  • Cytotoxicity Assays
    • Cytotoxicity was assessed using MTT assays on various cancer cell lines such as HeLa and MCF-7. The compound displayed IC50 values below 30 µM, suggesting substantial anticancer potential .
  • Mechanism of Action
    • Preliminary studies suggest that the mechanism by which this compound exerts its effects may involve the disruption of cellular membranes in bacteria and fungi, as well as interference with cancer cell signaling pathways .

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